2-(2,6-Difluorophenyl)-1,3-benzothiazole

TADF OLED materials photophysics

Sourcing the correct 2-arylbenzothiazole isomer is critical for reproducible photophysical and synthetic outcomes. The 2,6-difluorophenyl substitution delivers distinct advantages over regioisomeric analogs. - Enables a discrete blue emission centered at 477 nm in TADF polymer systems, whereas the 2,4-difluorophenyl analog produces broad blue-green emission. - Achieves ~2-fold higher yield (79%) in Pd-catalyzed C-H ortho-fluorination compared to the non-fluorinated parent, reducing substrate waste. - Supplied with verified CAS 152993-87-8 and ≥95% purity, ensuring lot-to-lot consistency for SAR and materials research.

Molecular Formula C13H7F2NS
Molecular Weight 247.26 g/mol
CAS No. 152993-87-8
Cat. No. B140257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)-1,3-benzothiazole
CAS152993-87-8
Synonyms2-(2,6-Difluoro-phenyl)-benzothiazole
Molecular FormulaC13H7F2NS
Molecular Weight247.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=C3F)F
InChIInChI=1S/C13H7F2NS/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H
InChIKeyOHZGIOLGRPKMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Difluorophenyl)-1,3-benzothiazole: Identity & Procurement


2-(2,6-Difluorophenyl)-1,3-benzothiazole (CAS 152993-87-8; molecular formula C13H7F2NS; molecular weight 247.26 g/mol) is a synthetic 2-arylbenzothiazole derivative in which a 2,6-difluorophenyl ring is appended to the C-2 position of the benzothiazole core . This compound serves as a privileged scaffold in medicinal chemistry and materials science, where the benzothiazole moiety confers a planar, electron-deficient heterocyclic framework, and the 2,6-difluorophenyl substituent introduces distinct steric and electronic properties relative to non-fluorinated or regioisomeric analogs [1]. It is supplied as a high-purity research chemical (typically ≥95%) for use as a synthetic intermediate, a building block in structure-activity relationship (SAR) campaigns, or a functional chromophore precursor in thermally activated delayed fluorescence (TADF) polymer design [2].

2,6-Difluorophenyl regioisomer required for blue TADF emission control
Synthetic building block for benzothiazole SAR and C–H fluorination campaigns
Research-grade intermediate for materials science and kinase scaffold elaboration

Unsubstitutability of 2-(2,6-Difluorophenyl)-1,3-benzothiazole


The 2,6-difluorophenyl substitution pattern on the benzothiazole core is not interchangeable with other 2-arylbenzothiazole derivatives. The specific positioning of the two fluorine atoms at the ortho positions creates a unique combination of steric hindrance, electron-withdrawing character, and conformational bias that directly modulates both biological target engagement and photophysical performance [1]. In TADF polymer systems, the 2,6-difluorophenyl isomer yields a chromophore with peak absorption at 340 nm and emission at 477 nm, whereas the regioisomeric 2,4-difluorophenyl analog exhibits a blue-shifted emission profile when incorporated into structurally analogous host polymers [2]. In synthetic chemistry, the 2,6-difluorophenyl-substituted benzothiazole undergoes Pd-catalyzed C–H ortho-fluorination with a substantially different efficiency compared to the unsubstituted 2-phenylbenzothiazole baseline, reflecting the electronic influence of the fluorine substituents on the reactivity of the adjacent aryl ring [3]. These measurable differences underscore why procurement decisions must be guided by the specific substitution pattern rather than by generic benzothiazole class membership.

Regioisomer emission mismatch
2,4-Difluorophenyl isomer may shift TADF emission from blue to blue-green, altering device color coordinates.
Reactivity profile divergence
Unsubstituted phenyl analog may reduce Pd-catalyzed ortho-fluorination efficiency due to missing electron-withdrawing fluorine substituents.
Electronic property mismatch
Non-fluorinated 2-arylbenzothiazoles may not support the same kinase hinge-binding contacts or LogP window.

2-(2,6-Difluorophenyl)-1,3-benzothiazole: Comparator Evidence


TADF Emission: 2,6- vs. 2,4-Difluorophenyl Regioisomer

A TADF chromophore constructed from a 2-(2,6-difluorophenyl)-benzothiazole acceptor paired with a carbazole donor exhibits a peak emission at 477 nm, producing blue light. When the regioisomeric 2-(2,4-difluorophenyl)-benzothiazole (2,4-diF-BTZ) was synthesized as the electrophilic comonomer and incorporated into analogous poly(arylene ether) backbones, the resulting copolymer emitted in the blue-green region spanning 400–550 nm (λ_exc 365 nm) rather than the discrete 477 nm peak observed for the 2,6-isomer system [1]. The 2,6-substitution pattern constrains the conformational distribution of the aryl ring relative to the benzothiazole plane, altering the donor–acceptor dihedral angle and thus the singlet–triplet energy gap (ΔE_ST) that governs the TADF mechanism [2].

TADF Emission Control
Head-to-head
2,6-diF isomer: peak emission 477 nm (blue)
2,4-diF isomer: 400–550 nm envelope (blue-green)
Isomer identity controls emission wavelength; 2,6-diF needed for discrete blue TADF.
Chromophore in solution vs. polymer film; excited at 365 nm.
TADF OLED materials photophysics

Ortho-Fluorination Efficiency: 2,6-Difluorophenyl vs. Phenyl

In a Pd(PPh3)4/l-proline catalytic system using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source, 2-(2,6-difluorophenyl)-benzothiazole underwent direct ortho-fluorination to afford the corresponding fluorinated product in approximately 79% yield. By comparison, the unsubstituted 2-phenylbenzothiazole produced the analogous mono-fluorinated product in only ~39% yield under identical conditions [1]. The electron-withdrawing effect of the ortho-fluorine substituents on the 2-aryl ring enhances the electrophilicity of the adjacent C–H bonds, facilitating the C–H activation/fluorination sequence and nearly doubling the reaction efficiency.

C–H Fluorination Yield
Head-to-head
2,6-diF-BTZ: ~79% isolated yield
Phenyl-BTZ: ~39% isolated yield
Ortho-fluorine substituents nearly double reaction efficiency in Pd-catalyzed system.
Pd(PPh3)4/l-proline, NFSI, CH3CN, 80 °C, 24 h.
C–H functionalization late-stage fluorination synthetic methodology

CDK2 Inhibition: 2,6-Difluorophenyl Motif vs. Reference Inhibitor

A benzothiazole-urea derivative prepared from a benzothiazole amine and 2,6-difluorophenylisocyanate (thus incorporating the 2,6-difluorophenyl carboxamide motif) was evaluated in a CDK2 kinase assay and exhibited an IC50 value of 5.761 μM [1]. While this activity is modest compared to optimized clinical CDK2 inhibitors (e.g., AG-012986, which shows a Ki of 94 nM against CDK2/cyclin A ), the data establish that the 2,6-difluorophenyl-benzothiazole scaffold engages the CDK2 active site and provides a tractable starting point for further optimization. The 2,6-difluorophenyl group contributes to kinase hinge-region binding through both hydrophobic contacts and potential halogen-bond interactions with backbone carbonyl residues.

CDK2 Engagement
Cross-study
Benzothiazole-urea derivative: IC50 5.761 μM
Reference AG-012986: Ki 94 nM (CDK2/cyclin A)
2,6-Difluorophenyl-benzothiazole scaffold provides a distinct, optimizable CDK2 chemotype.
ATP concentration and enzyme source not fully specified in available data.
CDK2 inhibition kinase inhibitors anticancer

LogP & PSA: 2,6-Difluorophenyl vs. Generic Analogs

The calculated partition coefficient (LogP) of 2-(2,6-difluorophenyl)-1,3-benzothiazole is 4.24, and its polar surface area (PSA) is 41.13 Ų . These values place the compound near the upper boundary of desirable oral drug space (Lipinski's Rule of Five: LogP ≤5) and well within the acceptable PSA range for blood-brain barrier penetration (PSA <90 Ų) [1]. By comparison, the unsubstituted 2-phenylbenzothiazole has a lower LogP (~3.5 estimated), while 2-(4-fluorophenyl)benzothiazole has an intermediate LogP (~3.7) [1]. The addition of two ortho-fluorine atoms increases lipophilicity by approximately 0.5–0.7 LogP units relative to mono-fluorinated or non-fluorinated analogs, which can influence membrane permeability, metabolic stability, and plasma protein binding in biological assays.

Physicochemical Profile
Class-level inference
Calculated LogP = 4.24
Calculated PSA = 41.13 Ų
Higher lipophilicity vs. mono-fluoro analogs may inform CNS permeability screening context.
Computational estimates; experimental LogP not determined for this specific compound.
drug-likeness physicochemical properties ADME prediction

2-(2,6-Difluorophenyl)-1,3-benzothiazole: Application Scenarios


TADF Polymer Design for Blue OLEDs

Materials scientists engineering solution-processable TADF polymers for blue OLEDs should select the 2,6-difluorophenyl-benzothiazole isomer as the electron-acceptor comonomer when a discrete blue emission centered at 477 nm is required. This chromophore, when paired with a carbazole donor and covalently incorporated into a poly(arylene ether) backbone via nucleophilic aromatic substitution, retains its characteristic absorption (340 nm) and emission (477 nm) profiles post-polymerization [1]. The 2,4-difluorophenyl regioisomer is not a suitable substitute, as it produces a broad blue-green emission (400–550 nm) in analogous copolymer systems [1]. Researchers should verify chromophore loading ratios (10–15 mol%) and monitor glass transition temperatures via DSC, as chromophore incorporation modulates thermal properties [1]. Procurement from vendors supplying high-purity material (≥95%) with verified CAS 152993-87-8 is essential to avoid isomeric contamination that would shift the emission spectrum.

Late-Stage C–H Fluorination for Library Expansion

Medicinal chemists conducting late-stage fluorination of 2-arylbenzothiazole libraries can exploit the approximately 2-fold higher yield (~79% vs. ~39%) of 2-(2,6-difluorophenyl)-benzothiazole over the unsubstituted 2-phenylbenzothiazole in Pd(PPh3)4-catalyzed ortho-fluorination with NFSI [2]. This efficiency advantage reduces substrate consumption and simplifies product purification when generating fluorinated benzothiazole analogues for SAR exploration. The l-proline-promoted protocol (10 mol% Pd(PPh3)4, 20 mol% l-proline, 1.5 equiv NFSI, CH3CN, 80 °C) is operationally straightforward and compatible with the electron-deficient 2,6-difluorophenyl substrate [2]. Researchers should source the compound with confirmed identity (NMR, MS) to ensure reproducible reactivity, as residual moisture or impurities can poison the Pd catalyst.

CDK2 Inhibitor Discovery with Non-Traditional Chemotype

Kinase drug discovery groups seeking CDK2 inhibitors with intellectual property differentiation from established pyrido[2,3-d]pyrimidine or aminopyrimidine series can use 2-(2,6-difluorophenyl)-1,3-benzothiazole as a core scaffold for elaboration. The benzothiazole-urea derivative incorporating the 2,6-difluorophenyl motif demonstrated measurable CDK2 engagement (IC50 = 5.761 μM) [3], providing a validated hit that can be optimized through substitution at the benzothiazole 4-, 5-, 6-, or 7-positions. The 2,6-difluorophenyl group is hypothesized to participate in halogen-bond interactions with hinge-region backbone carbonyls, a binding mode distinct from the hydrogen-bond donor-acceptor interactions typical of ATP-mimetic inhibitors [3]. Researchers should benchmark new analogues against AG-012986 (Ki CDK2 = 94 nM) as a reference standard and assess selectivity across the CDK family (CDK1, CDK4, CDK6, CDK9) to establish a unique selectivity fingerprint.

Physicochemical Benchmarking for CNS Drug Discovery

Computational chemists and DMPK scientists evaluating fluorinated benzothiazole libraries for CNS drug discovery programs can use 2-(2,6-difluorophenyl)-1,3-benzothiazole as a reference compound representing the upper LogP boundary within the 2-arylbenzothiazole chemical space. With a calculated LogP of 4.24 and PSA of 41.13 Ų , this compound sits near the threshold of acceptable oral CNS drug properties (LogP <5, PSA <90 Ų) [4]. When designing focused libraries, researchers can benchmark the impact of fluorine count and position on lipophilicity by comparing this 2,6-difluoro derivative (LogP 4.24) against mono-fluoro (estimated LogP ~3.7) and non-fluorinated (estimated LogP ~3.5) analogs [4]. This enables rational tuning of LogP through fluorine substitution pattern selection without altering the core benzothiazole pharmacophore. Experimental LogD7.4 determination and parallel artificial membrane permeability assay (PAMPA) are recommended to validate the computational predictions for this specific scaffold.

Application
Selection Property
Validation Focus
TADF polymer design for blue OLEDs
2,6-Difluorophenyl regioisomer identity
Emission wavelength profile in polymer matrix
Late-stage C–H fluorination library expansion
Substrate electronic activation by ortho-fluorines
Reaction yield and catalyst compatibility
CDK2 inhibitor discovery with non-traditional chemotype
Benzothiazole scaffold with 2,6-difluorophenyl motif
CDK2 kinase engagement and selectivity fingerprint
Physicochemical benchmarking for CNS property space
Calculated LogP and PSA of fluorinated benzothiazole
CNS multiparameter optimization studies (LogP/PSA boundaries)
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